3-Methyl-1,2,4-oxadiazole-5-carboxylic acid

Description

Historical Context and Discovery in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides under thermal conditions. This breakthrough established foundational methods for heterocyclic synthesis, though early approaches suffered from low yields and byproduct formation. The discovery of oxolamine in the 1960s—a 1,2,4-oxadiazole derivative marketed as an antitussive—marked the first pharmaceutical application of this heterocycle, validating its biological relevance.

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid emerged as a structurally refined derivative, with its synthesis leveraging advances in cyclocondensation techniques. The development of tetrabutylammonium fluoride (TBAF)-mediated cyclization in tetrahydrofuran (THF) during the early 2000s enabled efficient production of 5-carboxylic acid derivatives, overcoming historical purity challenges.

Table 1: Key Milestones in 1,2,4-Oxadiazole Chemistry

Structural Significance in Organic and Medicinal Chemistry

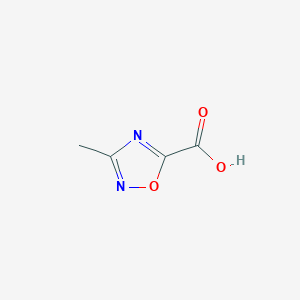

The molecular architecture of this compound (C₄H₄N₂O₃) features:

- A 1,2,4-oxadiazole core with N(1), N(2), and O(4) atoms creating electron-deficient aromaticity

- Carboxylic acid moiety at C5 enabling hydrogen bonding and salt formation

- Methyl group at C3 providing steric stabilization and lipophilicity

This structure exhibits bioisosteric equivalence to esters and amides, making it valuable in drug design. The oxadiazole ring’s metabolic stability surpasses traditional peptide bonds, while the carboxylic acid group permits targeted interactions with enzymatic active sites.

Table 2: Electronic Effects of Substituents in 1,2,4-Oxadiazoles

| Position | Substituent | Electronic Impact | Biological Consequence |

|---|---|---|---|

| C3 | Methyl | +I effect stabilizes ring | Enhanced membrane permeability |

| C5 | Carboxylic acid | -I effect increases polarity | Improved target binding via H-bonding |

Current Research Landscape and Knowledge Gaps

Recent studies focus on three domains:

Antimicrobial Development : Derivatives exhibit EC₅₀ values of 19.44–36.25 μg/mL against Xanthomonas oryzae, outperforming commercial agents like bismerthiazol. The trifluoromethylpyridine-containing analog 5v demonstrates dual activity against bacterial and fungal pathogens.

Energetic Materials : Bis(1,2,4-oxadiazole)bis(methylene) dinitrate, developed by the U.S. Army Research Laboratory, shows 1.5× greater detonation power than TNT, leveraging the ring’s nitrogen-rich composition.

Synthetic Methodologies :

- Microwave-assisted synthesis reduces reaction times from hours to minutes (650 W, 8 min) while maintaining >90% purity

- Continuous flow reactors enable kilogram-scale production with 85% yield improvements over batch processes

Table 3: Recent Biological Activities of Derivatives

| Application | Compound | Activity Metric | Reference |

|---|---|---|---|

| Antibacterial | 5v (Xoo) | EC₅₀ = 19.44 μg/mL | |

| Anticancer | HDAC inhibitors | IC₅₀ = 0.003–0.595 μM | |

| Antiviral | Pleconaril analogs | EC₉₀ = 2.1 nM (enteroviruses) |

Critical Knowledge Gaps :

- Metabolic Stability : Limited data on cytochrome P450 interactions despite improved resistance to hydrolysis

- Environmental Impact : Persistence and ecotoxicity of methyl-oxadiazole carboxylates in aquatic systems remain unstudied

- Stereoelectronic Optimization : Rational design principles for tuning H-bond donor/acceptor capacity at C5 require computational validation

Properties

IUPAC Name |

3-methyl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)9-6-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNNJRNVSNNCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615539 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-32-5 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The primary and most common synthetic route involves the cyclization of amidoximes with carboxylic acids or their derivatives such as acyl chlorides or esters. The general approach includes:

- O-acylation of amidoximes : Amidoximes are first acylated using acyl chlorides to form O-acylamidoxime intermediates.

- Cyclocondensation : These intermediates undergo cyclization in the presence of bases such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature, leading to the formation of the 1,2,4-oxadiazole ring system.

Multi-Step Synthesis via Hydrazine Derivatives and Dehydrating Agents

An alternative method involves:

- Reacting hydrazine derivatives with ethyl chloroformate to generate key intermediates.

- Cyclization is then induced using dehydrating agents such as phosphorus oxychloride (POCl₃), often conducted at controlled temperatures (60–80°C) in anhydrous solvents like dichloromethane to optimize yield and purity.

- Purification of intermediates and final products is typically achieved by column chromatography or recrystallization.

One-Pot Synthesis from Amidoximes and Carboxylic Acid Esters

A more streamlined, one-pot synthesis has been demonstrated for 3,5-disubstituted 1,2,4-oxadiazoles, which can be adapted for this compound:

Parallel One-Pot Synthesis Using Coupling Agents

Recent advances include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in a one-pot synthesis:

- Amidoximes are generated in situ from nitriles and hydroxylamine hydrochloride.

- Subsequent reaction with carboxylic acids in the presence of EDC and HOAt at room temperature for 24 hours forms the O-acylamidoxime intermediate.

- Cyclodehydration is then induced by heating with triethylamine at 100°C for 3 hours to yield the oxadiazole ring.

Reaction Conditions and Optimization

| Method | Key Reagents & Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of amidoximes with acyl chlorides | Amidoxime + acyl chloride, TBAF base, THF | Room temperature | THF | 60-80 | Requires careful control of moisture |

| Hydrazine derivative route | Hydrazine derivative + ethyl chloroformate, POCl₃ | 60–80°C | Anhydrous DCM | 65-75 | Use of dehydrating agent critical |

| One-pot microwave-assisted | Amidoximes + carboxylic acid esters, K2CO3, microwave | 650 W, 8 min | None specified | ~80 | Rapid, high-yielding, green approach |

| One-pot coupling agent method | Nitrile + NH2OH·HCl + carboxylic acid + EDC + HOAt + TEA | RT (24 h), then 100°C (3 h) | DMF, ethanol | 70-85 | Suitable for parallel synthesis |

Mechanistic Insights

The formation of this compound generally proceeds through the following steps:

- Deprotonation of amidoxime : A base removes the acidic proton from the amidoxime, generating a nucleophilic oxygen anion.

- Nucleophilic attack : The oxygen anion attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, forming a tetrahedral intermediate.

- Elimination and cyclization : Loss of ethanol or chloride leads to an intermediate that cyclizes by intramolecular nucleophilic attack, followed by dehydration to form the oxadiazole ring.

Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following techniques are critical:

Industrial Production Considerations

Industrial synthesis typically scales the laboratory methods with adaptations:

- Use of continuous flow reactors to enhance reaction control and safety.

- Optimization of reaction parameters to maximize yield and minimize impurities.

- Replacement of hazardous reagents (e.g., POCl₃) with safer alternatives such as PCl₃.

- Implementation of green chemistry principles, including biodegradable solvents and energy-efficient heating methods.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime cyclization with acyl chlorides | Amidoxime, acyl chloride, TBAF | Cyclocondensation | Mild conditions, good yields | Sensitive to moisture |

| Hydrazine derivative + POCl₃ | Hydrazine derivative, ethyl chloroformate, POCl₃ | Multi-step cyclization | High purity achievable | Use of toxic reagents |

| One-pot microwave-assisted synthesis | Amidoximes, carboxylic acid esters, K2CO3 | Microwave-assisted cyclization | Rapid, high yield, energy efficient | Requires microwave equipment |

| One-pot coupling agent method | Nitriles, hydroxylamine, carboxylic acids, EDC, HOAt, TEA | One-pot amidoxime formation and cyclization | Suitable for parallel synthesis, mild conditions | Longer reaction times, solvent use |

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification reactions, often facilitated by conversion to its potassium salt for improved nucleophilicity. Key examples include:

The potassium salt reacts with alkyl halides (e.g., ethyl iodide) in polar aprotic solvents like DMF to form esters . Transesterification with alcohols under acidic conditions further diversifies ester products .

Amidation and Hydrazide Formation

The carboxylate group engages in nucleophilic acyl substitutions with amines and hydrazines:

Hydrazide formation proceeds efficiently in methanol under reflux , while sulfonamides are synthesized via reaction with sulfonyl chlorides in pyridine . Peptide coupling agents like EDCl/HOBt enable amide bond formation with amino acids or other amines .

Cyclization and Heterocycle Functionalization

The oxadiazole ring participates in cyclocondensation and substitution reactions:

Microwave-assisted cyclization with amidoximes and potassium carbonate rapidly generates substituted oxadiazoles . Electrophilic nitration occurs regioselectively at the C5 position under mixed-acid conditions , while Suzuki-Miyaura cross-coupling introduces aryl groups .

Mechanistic Insights

-

Esterification : The potassium carboxylate acts as a nucleophile, displacing halides in alkyl halides via an S<sub>N</sub>2 mechanism .

-

Hydrazide Formation : Hydrazine attacks the electrophilic carbonyl carbon, followed by elimination of water .

-

Cyclization : Amidoximes undergo O-acylation with carboxylic acid derivatives, followed by base-mediated cyclodehydration .

Scientific Research Applications

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex molecules and materials.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It can modulate various biological processes by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Oxadiazole: Another regioisomer with different electronic properties and reactivity.

1,2,5-Oxadiazole:

1,3,4-Oxadiazole: Widely studied for its pharmacological activities and used in drug development

Uniqueness

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials with tailored properties .

Biological Activity

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is a member of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its unique bioisosteric properties and has been extensively studied for its potential in drug discovery. Compounds containing this moiety exhibit a wide range of biological activities including antibacterial , antiviral , anticancer , anti-inflammatory , and antifungal effects . The structural diversity within this class allows for the development of novel therapeutic agents targeting various diseases.

Target of Action : The biological activity of this compound is primarily linked to its interaction with specific biological targets that are crucial for the survival and replication of pathogens.

Mode of Action : It is hypothesized that this compound may inhibit key enzymes or disrupt biochemical pathways essential for microbial growth and proliferation. For instance, it has been suggested that 1,2,4-oxadiazoles can interfere with the function of human deacetylases and other important proteins involved in cellular processes .

Biochemical Pathways : The compound's anti-infective properties likely stem from its ability to alter metabolic pathways in pathogens. This alteration can lead to growth inhibition or cell death.

Pharmacokinetics

The molecular weight of this compound is approximately 128.086 Da. Understanding its pharmacokinetic properties is essential for evaluating its therapeutic potential. Key factors include absorption rates, distribution in tissues, metabolism, and excretion profiles.

Research Findings

Several studies have detailed the biological activity of 3-methyl-1,2,4-oxadiazole derivatives:

Antitumor Activity

A study highlighted that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines. For example:

- Compound derivatives showed IC50 values ranging from 0.003 to 0.595 µM against multiple human tumor cell lines including colon adenocarcinoma and lung adenocarcinoma .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | HeLa (Cervical) | 92.4 |

| Derivative 2 | OVXF 899 (Ovarian) | 2.76 |

| Derivative 3 | PXF 1752 (Mesothelioma) | 9.27 |

Antimicrobial Activity

In vitro studies have demonstrated that compounds with the oxadiazole structure possess antimicrobial properties against both Gram-positive and Gram-negative bacteria:

- Minimum inhibitory concentrations (MICs) were reported as low as 1.95 µg/mL , indicating potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

A case study involving a series of synthesized oxadiazole derivatives revealed that certain compounds exhibited selective cytotoxicity against leukemia cell lines with varying degrees of effectiveness:

Q & A

Q. What are the established synthetic routes for 3-methyl-1,2,4-oxadiazole-5-carboxylic acid?

The synthesis typically involves cyclization reactions. For example, hydrazine derivatives react with ethyl chloroformate to form intermediates, followed by cyclization using dehydrating agents like phosphorus oxychloride (POCl₃) . Alternative methods include multi-step reactions with precise control of temperature, solvent polarity, and pH to optimize yield and purity (e.g., 60–80°C in anhydrous dichloromethane) . Key intermediates should be purified via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): For confirming the oxadiazole ring and methyl/carboxylic acid substituents (e.g., δ 2.5 ppm for methyl, δ 12–13 ppm for carboxylic acid protons) .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (oxadiazole ring vibrations) .

- Mass Spectrometry (MS): Molecular ion peaks matching the molecular weight (e.g., m/z 142.11 for derivatives) .

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding interactions .

Q. How does the compound’s structure influence its biological activity?

The oxadiazole ring and carboxylic acid group enable hydrogen bonding with biological targets, such as enzymes or receptors. For example, the carboxylic acid moiety may interact with catalytic lysine residues in enzymes, while the methyl group enhances lipophilicity for membrane penetration . Preliminary studies suggest antimicrobial activity via disruption of bacterial cell wall synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with trifluoromethyl or aryl substituents?

- Catalyst Screening: Use Pd-catalyzed cross-coupling for aryl substituents .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining >90% purity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent Variation: Replace the methyl group with ethyl or phenyl to assess steric/electronic effects on bioactivity .

- Bioisosteric Replacement: Substitute the oxadiazole ring with isoxazole or thiadiazole to compare potency .

- Pharmacophore Mapping: Use molecular docking to identify critical binding interactions (e.g., with bacterial dihydrofolate reductase) .

Q. How should conflicting data on reaction outcomes be resolved?

For discrepancies in yield or purity:

- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., uncyclized intermediates) .

- Reaction Monitoring: In-situ FTIR tracks intermediate formation and optimizes reaction quenching .

- Reproducibility Checks: Validate protocols across multiple labs to rule out equipment variability .

Q. What computational tools predict interactions with biological targets?

- Molecular Dynamics (MD): Simulates binding stability with proteins (e.g., human serum albumin) .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- ADMET Prediction: Software like Schrödinger’s QikProp evaluates pharmacokinetic profiles .

Q. How can solubility challenges in aqueous assays be addressed?

Q. What are the key considerations for scaling up synthesis?

- Safety: Replace POCl₃ with safer cyclization agents (e.g., PCl₃) .

- Batch vs. Flow Chemistry: Continuous flow systems improve reproducibility for gram-scale production .

- Green Chemistry: Use biodegradable solvents (e.g., cyclopentyl methyl ether) .

Q. How do in vitro and in vivo data discrepancies arise, and how can they be mitigated?

- Metabolic Stability: Hepatic microsome assays identify rapid degradation pathways (e.g., ester hydrolysis) .

- Plasma Protein Binding: High binding (>95%) reduces free drug concentration, requiring dose adjustment .

- Prodrug Strategies: Mask the carboxylic acid as an ethyl ester to improve absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.